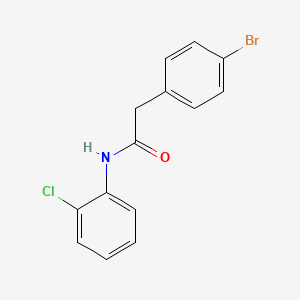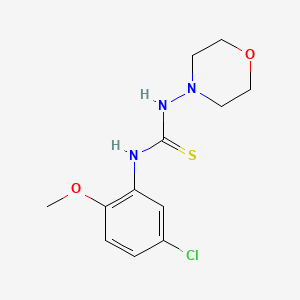![molecular formula C18H22N2OS B5810388 N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
N-[(2-adamantylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-adamantylamino)carbonothioyl]benzamide, also known as ABEA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ABEA belongs to the class of adamantane derivatives, which have been studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[(2-adamantylamino)carbonothioyl]benzamide is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for the regulation of antioxidant and anti-inflammatory genes, which could explain the neuroprotective and anti-inflammatory effects of N-[(2-adamantylamino)carbonothioyl]benzamide. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This could explain the anticancer properties of N-[(2-adamantylamino)carbonothioyl]benzamide, as HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to improve cognitive function and reduce oxidative stress in the brain. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-adamantylamino)carbonothioyl]benzamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the effective dose is much lower than the toxic dose. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide is stable under physiological conditions, making it suitable for in vivo experiments. However, one limitation of using N-[(2-adamantylamino)carbonothioyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-adamantylamino)carbonothioyl]benzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of the potential use of N-[(2-adamantylamino)carbonothioyl]benzamide in combination with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[(2-adamantylamino)carbonothioyl]benzamide and its effects on gene expression. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[(2-adamantylamino)carbonothioyl]benzamide in humans.
Métodos De Síntesis
N-[(2-adamantylamino)carbonothioyl]benzamide can be synthesized through a multistep process involving the reaction of 2-adamantanone with thionyl chloride, followed by the reaction with 2-aminobenzoic acid. The resulting compound is then treated with ammonia to obtain N-[(2-adamantylamino)carbonothioyl]benzamide. The purity of the final product can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[(2-adamantylamino)carbonothioyl]benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[(2-adamantylamino)carbonothioyl]benzamide has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-adamantylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-17(13-4-2-1-3-5-13)20-18(22)19-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQGDRRNMOZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-adamantylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)



![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)


![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)